

JNJ-28583867: An In-Depth Technical Guide on In Vitro Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	JNJ-28583867				
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For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: JNJ-28583867

JNJ-28583867 is a potent and selective dual-action ligand, characterized as both a histamine H3 receptor (H3R) antagonist and a serotonin transporter (SERT) inhibitor.[1] Its unique pharmacological profile suggests potential therapeutic applications in conditions where modulation of both histaminergic and serotonergic systems is beneficial. This technical guide provides a comprehensive overview of the in vitro binding affinity of **JNJ-28583867**, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways.

Quantitative Binding Affinity Data

The in vitro binding profile of **JNJ-28583867** has been determined through radioligand binding assays, revealing high affinity for its primary targets. The compound also exhibits significant selectivity for the serotonin transporter over other monoamine transporters.



Target	Species	Ligand/Ass ay Type	Kı (nM)	Selectivity	Reference
Histamine H₃ Receptor (H₃R)	Human	Radioligand Binding	10.6	-	[1]
Serotonin Transporter (SERT)	Human	Radioligand Binding	3.7	30-fold vs. NET & DAT	[1]
Norepinephri ne Transporter (NET)	Human	Radioligand Binding	>111 (estimated)	-	[1]
Dopamine Transporter (DAT)	Human	Radioligand Binding	>111 (estimated)	-	[1]

Note: The K_i values for NET and DAT are estimated based on the reported 30-fold selectivity for SERT over these transporters.[1] In broader screening panels against approximately 50 other targets, including various G-protein coupled receptors, ion channels, and transporters, **JNJ-28583867** displayed an IC₅₀ of greater than 10 μ M, indicating a high degree of selectivity for H3R and SERT.

Experimental Protocols

The following sections detail the generalized yet comprehensive methodologies for determining the in vitro binding affinity and functional activity of **JNJ-28583867** at the histamine H₃ receptor and the serotonin transporter. These protocols are based on standard practices in the field for characterizing such ligands.

Histamine H₃ Receptor (H₃R) Binding Assay (Radioligand Competition)

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H_3 receptor.

Foundational & Exploratory





1. Materials:

- Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human histamine H₃ receptor.
- Radioligand: [³H]-N-α-methylhistamine (a known H₃R agonist).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Test Compound: JNJ-28583867 at various concentrations.
- Non-specific Binding Control: A high concentration of a known H $_3$ R ligand (e.g., 10 μ M lmetit).
- Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.
- Detection: Liquid scintillation counter and scintillation fluid.

2. Procedure:

- In a 96-well plate, combine the cell membranes, [³H]-N-α-methylhistamine (at a concentration near its K₋), and varying concentrations of **JNJ-28583867**.
- For total binding wells, add assay buffer instead of the test compound.
- For non-specific binding wells, add the non-specific binding control.
- Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
- Terminate the incubation by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the JNJ-28583867 concentration.
- Determine the IC₅₀ value (the concentration of **JNJ-28583867** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_-)$, where [L] is the concentration of the radioligand and K_- is its dissociation constant.



Serotonin Transporter (SERT) Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for SERT by its ability to displace a known radiolabeled SERT ligand.

1. Materials:

- Cell Membranes: Membranes from HEK293 cells stably expressing the human serotonin transporter.
- Radioligand: [3H]-Citalopram or [3H]-Paroxetine (known high-affinity SERT inhibitors).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
- Wash Buffer: Ice-cold assay buffer.
- Test Compound: JNJ-28583867 at various concentrations.
- Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 μM Fluoxetine).
- Filtration and Detection: As described for the H₃R binding assay.

2. Procedure:

- The procedure is analogous to the H₃R binding assay, with the substitution of SERT-expressing cell membranes and the appropriate SERT radioligand.
- Incubation is typically carried out at room temperature for 60 minutes.

3. Data Analysis:

Data analysis follows the same principles as the H₃R binding assay to determine the IC₅₀ and subsequently the K₁ value for JNJ-28583867 at the serotonin transporter.

Functional Assay: Histamine H₃ Receptor-Mediated cAMP Inhibition

As an antagonist, **JNJ-28583867** is expected to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi/o-coupled H₃ receptor.

1. Materials:

Cells: CHO or HEK293 cells stably expressing the human histamine H₃ receptor.



- Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- H₃R Agonist: Imetit or (R)-α-methylhistamine.
- Adenylyl Cyclase Activator: Forskolin.
- Test Compound: JNJ-28583867 at various concentrations.
- cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

2. Procedure:

- Plate the cells in a 96-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of JNJ-28583867 in stimulation buffer.
- Add a fixed concentration of the H₃R agonist (typically at its EC₈₀) and a fixed concentration
 of forskolin to all wells.
- Incubate the plate at 37°C for 15-30 minutes to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.

3. Data Analysis:

- Plot the measured cAMP levels against the logarithm of the **JNJ-28583867** concentration.
- The data will show that **JNJ-28583867** dose-dependently reverses the agonist-induced decrease in forskolin-stimulated cAMP levels.
- From this functional antagonism curve, a pA2 value can be calculated, which is a measure of the antagonist's potency.

Functional Assay: Serotonin Transporter Uptake Inhibition

This assay directly measures the ability of **JNJ-28583867** to block the uptake of serotonin into cells expressing SERT.

1. Materials:

- Cells: HEK293 cells stably expressing the human serotonin transporter.
- Radiolabeled Substrate: [3H]-Serotonin ([3H]-5-HT).
- Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
- Wash Buffer: Ice-cold KRH buffer.



- Test Compound: JNJ-28583867 at various concentrations.
- Non-specific Uptake Control: A high concentration of a known SERT inhibitor (e.g., 10 μ M Fluoxetine).
- Detection: Scintillation counter.

2. Procedure:

- Plate the cells in a 96-well plate.
- Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of JNJ-28583867 or vehicle.
- Initiate the uptake by adding [3H]-5-HT to all wells.
- Incubate at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
- Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.
- Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.

3. Data Analysis:

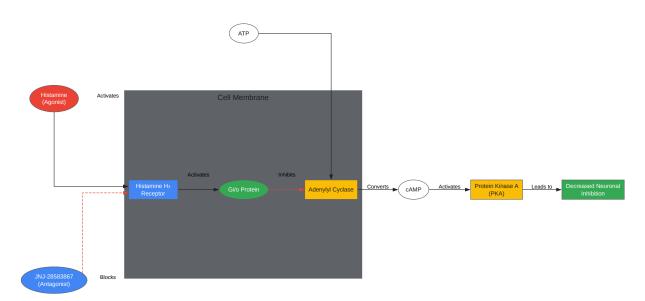
- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
- Plot the percentage of inhibition of specific uptake against the logarithm of the JNJ-28583867 concentration.
- Determine the IC₅₀ value for the inhibition of serotonin uptake.

Signaling Pathways and Experimental Workflows

The dual mechanism of action of **JNJ-28583867** involves two distinct molecular pathways. The following diagrams illustrate these pathways and the workflow of the in vitro binding assays.

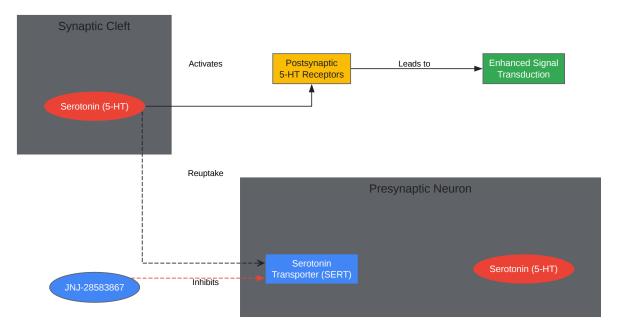


Histamine H₃ Receptor Antagonism Pathway



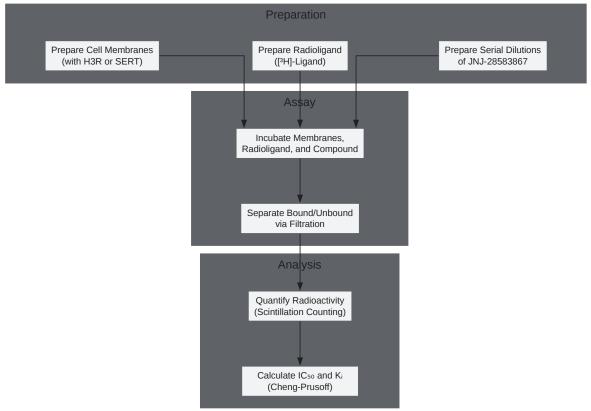


Serotonin Transporter Inhibition Pathway





Radioligand Binding Assay Workflow Preparation



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References

- 1. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-28583867: An In-Depth Technical Guide on In Vitro Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10849625#jnj-28583867-in-vitro-binding-affinity]

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